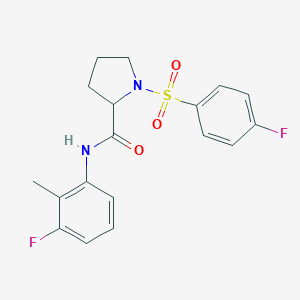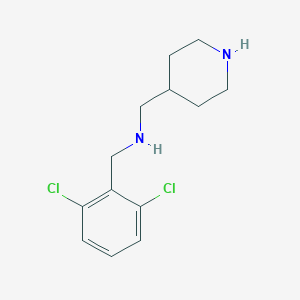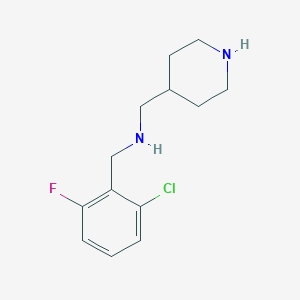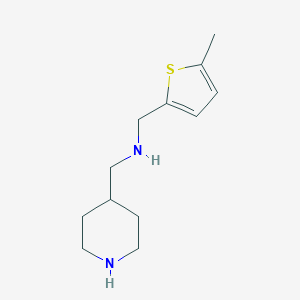
N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE is a chemical compound that features a prolinamide core with fluorinated phenyl and sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the fluorinated phenyl and sulfonyl intermediates. One common approach is to use fluorosulfonyl radicals, which can be generated from different precursors and used to introduce the sulfonyl fluoride group efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the sulfonyl group to yield different functional groups.
Substitution: The fluorinated phenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can result in a variety of fluorinated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The fluorinated phenyl and sulfonyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-fluoro-4-methylphenyl)-N-methyl-N-(2-methyl-2-phenylpropyl)-2-(3-pyridinyl)-4,6-pyrimidinediamine
- 3-fluoro-N-[(2R,3R,6S)-2-(hydroxymethyl)-6-[2-[(4-methylphenyl)sulfonylamino]ethyl]-3-oxanyl]benzamide
Uniqueness
N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE is unique due to its specific combination of fluorinated phenyl and sulfonyl groups attached to a prolinamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H18F2N2O3S |
|---|---|
Molekulargewicht |
380.4g/mol |
IUPAC-Name |
N-(3-fluoro-2-methylphenyl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H18F2N2O3S/c1-12-15(20)4-2-5-16(12)21-18(23)17-6-3-11-22(17)26(24,25)14-9-7-13(19)8-10-14/h2,4-5,7-10,17H,3,6,11H2,1H3,(H,21,23) |
InChI-Schlüssel |
USVAMCOVUYKJDF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1F)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=C(C=CC=C1F)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499845.png)
![1-{2-[(4-fluorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499846.png)
![1-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499847.png)
![1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499848.png)
![N-[4-(benzyloxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B499849.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B499851.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499852.png)

![1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499857.png)
![1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499862.png)
![N-tert-butyl-2-(4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B499865.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B499866.png)
